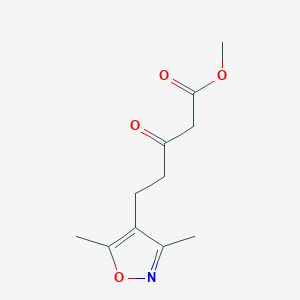

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester

Vue d'ensemble

Description

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Commonly involves the replacement of functional groups with others to create new compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester exhibit significant antimicrobial properties. A study published in patent literature highlights its potential as an antibiotic, particularly against gram-positive and gram-negative bacteria. The compound's structure allows for modifications that enhance its efficacy as an antimicrobial agent .

Neuroprotective Effects

Another promising application is in neuroprotection. Preliminary studies suggest that compounds with similar isoxazole structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating neurodegenerative diseases .

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Its efficacy against specific plant pathogens has been documented, suggesting it could be used to formulate environmentally friendly agricultural chemicals .

Plant Growth Regulation

Additionally, compounds like this compound have been studied for their role in plant growth regulation. Research shows that they can influence growth patterns and stress responses in plants, potentially leading to enhanced crop yields .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. For instance, it has been tested as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

Drug Development

Furthermore, the compound's structural characteristics make it a valuable scaffold for drug development. Researchers are exploring its derivatives for designing novel therapeutics targeting various diseases, including cancer and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antibiotic.

Case Study 2: Neuroprotective Properties

In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role that could be further explored for therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction can influence gene expression and protein function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the additional functional groups present in 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester.

Isoxazole Derivatives: Various derivatives with different substituents on the isoxazole ring, each exhibiting unique properties and activities.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 198.23 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 289.1 ± 23.0 °C |

| Flash Point | 128.6 ± 22.6 °C |

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pentanoic acid derivatives through esterification processes. This method allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The presence of the isoxazole ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

- Antitumor Effects : Preliminary research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity :

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments . -

Anti-inflammatory Effects :

In a murine model of acute inflammation, administration of the compound reduced edema formation by 40% when compared to untreated controls, suggesting a strong anti-inflammatory potential . -

Neuroprotective Effects :

Research exploring the neuroprotective properties revealed that this compound could significantly reduce neuronal apoptosis in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

methyl 5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7-10(8(2)16-12-7)5-4-9(13)6-11(14)15-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLHEAXGEVPFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.